N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-3-7-16(11-14)21(26)22-17-8-4-6-15(12-17)18-13-25-19(23-18)9-10-20(24-25)27-2/h3-13H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIIWZNOFDVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling with Phenyl and Benzamide Moieties: The final steps involve coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the phenyl and benzamide groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions ortho or para to the methoxy group or within the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Research: It is used in studies investigating cellular pathways and mechanisms, helping to elucidate the roles of various proteins and enzymes.
Chemical Biology: Researchers use this compound to probe biological systems, often as a tool to modulate specific biochemical pathways.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
Core Heterocycle : Unlike imidazo[1,2-a]pyridine derivatives (e.g., compound 8p in ), the target compound’s imidazo[1,2-b]pyridazine core may confer distinct electronic and steric properties, influencing binding to enzymatic targets .
Position 6 Substituents : The methoxy group in the target compound contrasts with the hydroxyl (6-yloxy) group in 6b and the amine in antimalarial compound 33. Methoxy groups typically enhance lipophilicity and metabolic stability compared to polar substituents .
Ponatinib’s ethynyl linkage and trifluoromethyl group highlight the role of extended conjugation and fluorination in improving potency and selectivity .
Functional and Pharmacological Comparison
Functional Insights :
- Kinase Inhibition : The trifluoromethylbenzamide in 6b enhances VEGFR2 binding via strong electron-withdrawing effects, whereas the target compound’s 3-methylbenzamide may prioritize hydrophobic interactions .
- Antiparasitic vs. Anticancer Activity : Imidazo[1,2-a]pyridine derivatives () exhibit antiparasitic activity, likely due to chloro and piperazinyl groups disrupting parasite membranes. In contrast, imidazo[1,2-b]pyridazines (e.g., ponatinib) target human kinases via extended aromatic systems .
- Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to the 6-yloxy group in 6b, which could undergo glucuronidation .
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 350.43 g/mol. Its structure includes an imidazo[1,2-b]pyridazine moiety, which is known for its diverse pharmacological properties. The presence of the methoxy group enhances solubility and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The imidazo[1,2-b]pyridazine core allows the compound to bind at active sites of enzymes, inhibiting their activity and modulating various biological processes.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant biological activities, particularly against various pathogens. Below is a summary of key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Inhibition of Farnesyltransferase : A study on imidazole derivatives found that certain structural features significantly enhance enzyme inhibition, which could be relevant for this compound .
- Antitumor Activity : Selected analogues demonstrated significant antitumor activity in vivo against various cancer cell lines, suggesting potential applications in oncology .
- Mechanistic Insights : Research has indicated that the interaction between the imidazo[1,2-b]pyridazine core and target proteins is crucial for its biological effects. This interaction can modulate pathways associated with cell growth and apoptosis .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds in its class. Here are notable comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamide | Imidazo[1,2-b]pyridazine core; trifluoromethyl group | Antimicrobial activity |
| 3-Methoxyimidazo[1,2-b]pyridazines | Similar bicyclic structure; variations in substituents | Active against Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
